Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Description
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, an amino group at the 3-position, and a hydroxyl group at the 5-position. The (3R,5S) stereochemistry is critical for its interactions in chiral environments, particularly in pharmaceutical applications where such compounds often serve as intermediates for protease inhibitors or kinase-targeting drugs.
Properties
IUPAC Name |
benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKUUGNEYNGZGJ-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Intermediate Preparation
The synthesis typically begins with functionalized piperidine precursors. A common approach involves 1-benzyl-4-piperidone as a starting material, which undergoes sequential modifications to install the amino and hydroxyl groups at the 3- and 5-positions, respectively. Key steps include:
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Oxime Formation : Reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride in alkaline conditions to yield 1-benzyl-4-hydroximino piperidine.
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Protection and Rearrangement : Treatment with p-toluenesulfonyl chloride or methylsulfonyl chloride forms a sulfonate intermediate, followed by Neber rearrangement under sodium alkoxide to generate 1-benzyl-3-amino-4-piperidone. Acidic workup (e.g., HCl) provides the hydrochloride salt with a reported yield of 26%.
Hydroxyl Group Introduction
The 5-hydroxyl group is introduced via stereoselective oxidation or epoxide ring-opening . For example:
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Chromium Trioxide Oxidation : A mixture of 1-benzyl-3-aminopiperidine in acetone with CrO₃ and H₂SO₄ selectively oxidizes the 5-position to yield the hydroxyl derivative.
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Epoxide Intermediates : Epoxidation of allylic amines followed by acid-catalyzed ring-opening ensures cis-dihydroxylation, though this method requires precise temperature control to avoid racemization.
Asymmetric Catalysis for Stereochemical Control
Chiral Auxiliary Strategies
The (3R,5S) configuration is achieved using Evans oxazolidinones or Ellman sulfinamides to direct stereochemistry during piperidine ring formation. For instance:
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Aldol Condensation : A chiral aldehyde derived from L-serine is condensed with a β-keto ester to form a diastereomerically enriched intermediate, which is cyclized to the piperidine core.
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Hydrogenation : Asymmetric hydrogenation of enamines using Pd(OH)₂/C (Pearlman’s catalyst) under 85 bar H₂ pressure achieves >99% enantiomeric excess (ee) for the cis-3-hydroxypipecolic acid precursor.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures has been explored to isolate the (3R,5S) isomer. Candida antarctica lipase B (CAL-B) in tert-butanol selectively acetylates the undesired enantiomer, leaving the target compound unreacted (ee >98%).
Protecting Group Strategies
Benzyloxycarbonyl (Cbz) Protection
The benzyl carbamate group is introduced early to protect the piperidine nitrogen:
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Stepwise Protection : 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid is treated with benzyl chloroformate in the presence of NaHCO₃ to form the Cbz-protected intermediate.
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Side Reactions : Overprotection at the hydroxyl group is mitigated by using stoichiometric benzyl chloroformate and low temperatures (0–5°C).
Deprotection and Final Isolation
Final deprotection involves:
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Hydrogenolysis : H₂/Pd-C in ethanol removes the benzyl group, yielding the free amine.
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Acid-Base Extraction : The hydrochloride salt is neutralized with NaOH, and the free base is extracted into dichloromethane.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Low-Yield Steps
The Neber rearrangement remains a bottleneck due to competing side reactions. Alternatives include:
Stereochemical Purity
Crystallization of diastereomeric salts (e.g., using L-tartaric acid) enhances enantiomeric excess. For example, recrystallization of the hydrochloride salt from ethanol increases ee from 85% to 99%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Molecular weights are calculated or estimated based on available formulas.
Key Comparison Points
Protecting Group Influence
- Benzyl (Cbz): Requires hydrogenolysis or strong acids for removal, making it suitable for orthogonal protection strategies. The target compound and its benzyl analogs (e.g., CAS 1431473-24-3) share this feature, which is advantageous in multi-step syntheses .
- tert-Butyl (Boc) : Cleaved under mild acidic conditions (e.g., trifluoroacetic acid). HD-9060 (tert-butyl analog) is more labile than the benzyl-protected target compound, enabling selective deprotection in complex molecules .
Stereochemical and Substituent Variations
- Stereochemistry : The (3R,5S) configuration in the target compound and HD-9060 contrasts with (2R,5S) in CAS 1431473-24-3. Such differences significantly impact receptor binding; for example, (3R,5S) isomers are often preferred in kinase inhibitor scaffolds .
- Functional Groups: Amino vs. Hydroxyl vs. Methyl: Replacing the 5-OH group with CH₃ (as in CAS 1860012-52-7) increases lipophilicity (higher logP), favoring blood-brain barrier penetration .
Physicochemical and Hazard Profiles
- Molecular Weight : Benzyl-protected compounds generally have higher molecular weights (~248–265) than tert-butyl analogs (~227–229), influencing pharmacokinetic properties like absorption and distribution.
Biological Activity
Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with both amino and hydroxyl functional groups, which contribute to its biological activity. The molecular formula is with a molecular weight of 235.28 g/mol. The presence of these functional groups allows for interactions with various biological macromolecules.
The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate the activity of these targets through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in proteins.
- Electrostatic Interactions : The amino group can engage in electrostatic interactions with negatively charged sites on enzymes or receptors.
These interactions may lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Neuroprotective Effects : Preliminary data suggest that the compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Analgesic Properties : There is emerging evidence that this compound may possess analgesic properties, warranting further exploration in pain management therapies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry evaluated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results showed significant inhibition rates compared to control compounds, highlighting its potential as a lead compound for drug development.
- Neuroprotective Study : Research conducted by Smith et al. (2022) demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests its potential utility in neurodegenerative disease models .
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, indicating its promise as a novel antimicrobial agent.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | Similar piperidine core | Moderate enzyme inhibition | Different stereochemistry |
| 4-Hydroxypiperidine-1-carboxylate | Lacks benzyl group | Limited biological activity | Simpler structure |
This table illustrates how the presence of the benzyl group and specific stereochemistry enhances the biological activity of this compound compared to related compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the preparation of Benzyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, including protection/deprotection of functional groups, stereoselective formation of the piperidine ring, and coupling reactions. Key steps may include:
- Ring formation : Cyclization via reductive amination or nucleophilic substitution under controlled pH and temperature.
- Stereochemical control : Use of chiral auxiliaries or catalysts to enforce (3R,5S) configuration .
- Optimization : Solvent selection (e.g., dichloromethane or THF), inert atmosphere to prevent oxidation, and bases like triethylamine to enhance reaction efficiency .
- Purification : Flash column chromatography (e.g., SiO₂ with heptane:isopropyl acetate gradients) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, δ ~4.5–5.1 ppm (benzyl protons) and δ ~3.5–4.0 ppm (piperidine protons) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity and detects diastereomers .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ = 253.28 g/mol for related analogs) .
- Chiral Analysis : Supercritical Fluid Chromatography (SFC) determines enantiomeric excess (e.g., ee >90% via Chiralpak columns) .
Advanced Research Questions
Q. How does the stereochemistry at 3R and 5S positions affect biological activity and synthetic reactivity?
- Methodological Answer :
- Reactivity : The 5S-hydroxyl group participates in hydrogen bonding, influencing nucleophilic substitution rates. Fluorinated analogs (e.g., 3R,4R-fluoro derivatives) show altered electronic profiles, impacting reaction pathways .
- Biological Activity : Docking studies suggest the 3R-amino group interacts with enzymatic active sites (e.g., proteases or kinases), while the 5S-hydroxyl modulates solubility and membrane permeability . Comparative assays with (3S,5R) diastereomers reveal >10-fold differences in IC₅₀ values .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data?
- Methodological Answer :
- Data Reconciliation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping piperidine peaks are resolved via NOESY correlations .
- Computational Validation : Density Functional Theory (DFT) predicts ¹³C chemical shifts, which are cross-validated with experimental NMR data (RMSD <1 ppm) .
- Crystallography : Single-crystal X-ray diffraction definitively assigns absolute configuration when NMR is inconclusive .
Q. How can reaction yields and enantioselectivity be enhanced in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces side reactions (e.g., epimerization) by precise control of residence time and temperature .
- Catalyst Screening : Iridium or palladium complexes improve enantioselectivity (e.g., ee >93% in allylic aminations) .
- DoE Optimization : Design of Experiments (DoE) models variables (e.g., solvent polarity, temperature) to maximize yield (e.g., from 50% to 85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
